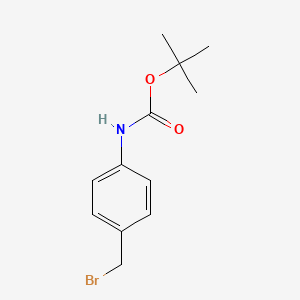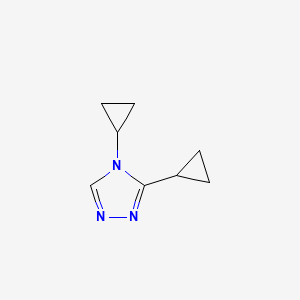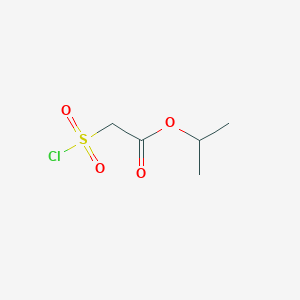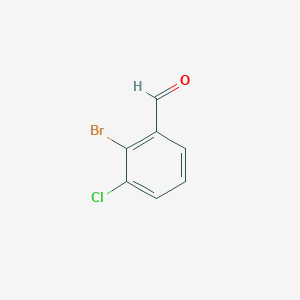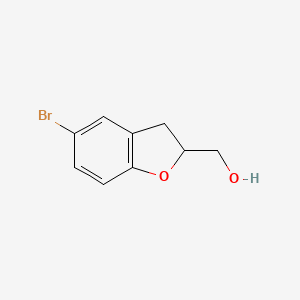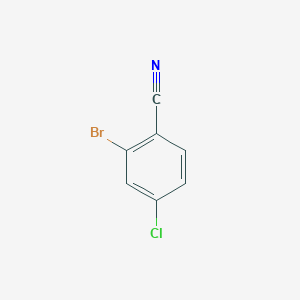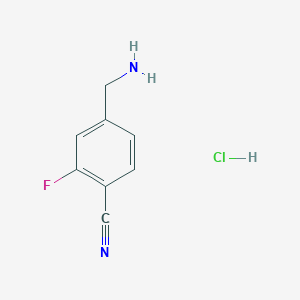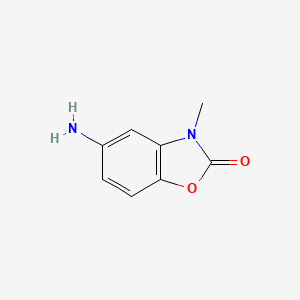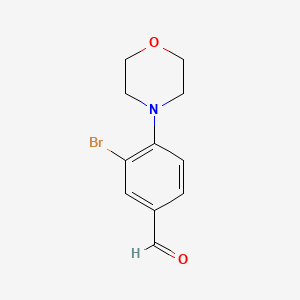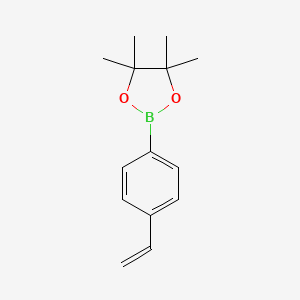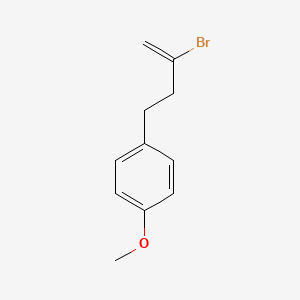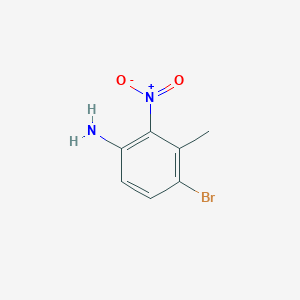
4-ブロモ-3-メチル-2-ニトロアニリン
説明
Synthesis Analysis
The synthesis of related bromo-nitroaniline compounds involves various methods, including green processes. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium has been developed as an organic solvent-free process, indicating the potential for environmentally friendly synthesis routes for similar compounds . Additionally, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions suggests that palladium-catalyzed methods could be applicable for the synthesis of 4-Bromo-3-methyl-2-nitroaniline .
Molecular Structure Analysis
The molecular structure of bromo-nitroaniline derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole were recorded and analyzed, with theoretical predictions made using density functional theory (DFT) . This indicates that similar methods could be used to study the molecular structure of 4-Bromo-3-methyl-2-nitroaniline.
Chemical Reactions Analysis
Bromo-nitroaniline compounds participate in various chemical reactions, including nucleophilic substitution. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino-nitrobenzo[b]thiophenes, demonstrating the reactivity of bromo-nitro compounds towards nucleophiles . This suggests that 4-Bromo-3-methyl-2-nitroaniline may also undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitroaniline derivatives can be inferred from related studies. The crystalline structure of 2-methyl-4-nitroanilinium bromide and iodide, which exhibit ionic layers separated by hydrocarbon layers, provides insights into the potential crystal packing of 4-Bromo-3-methyl-2-nitroaniline . Additionally, the study of the first-order hyperpolarizability and molecular electrostatic potential (MEP) of 4-bromo-3-nitroanisole suggests that similar electronic properties could be expected for 4-Bromo-3-methyl-2-nitroaniline .
科学的研究の応用
非線形光学アプリケーション
4-ブロモ-3-メチル-2-ニトロアニリン: は、非線形光学 (NLO) アプリケーションにおける可能性について研究されてきました 。NLO 材料は、周波数変換器、高速情報処理、光データストレージなどの技術開発に不可欠です。この化合物は、NLO アプリケーションに適した単結晶を形成する能力があるため、オプトエレクトロニクスデバイスや集積光学の候補となっています。
薬理学
薬理学研究では、4-ブロモ-3-メチル-2-ニトロアニリンは、CK2阻害剤の設計と合成に使用されています 。CK2は、さまざまな細胞プロセスに関与するタンパク質キナーゼであり、その阻害剤は癌などの病気の治療に注目されています。さらに、代謝症候群の治療を目的とした新規化合物のドッキング研究にも使用されています。
材料科学
この化合物は、他の化学物質を合成するための前駆体として材料科学で使用されています。 たとえば、2-ブロモ-5-メチルアニリンの合成に使用できます。これは、より複雑な分子の構成要素です 。その誘導体は、特定の電気的または光学特性を持つ新しい材料の作成に使用できます。
化学合成
4-ブロモ-3-メチル-2-ニトロアニリン: は、複数段階の化学合成プロセスで役割を果たします。 ニトロ化、臭素化、アシル化などの反応を通じて、さまざまな有機化合物を生成するための出発物質です 。これらのプロセスは、さらなる化学開発のための中間体を生成する上で基本的なものです。
分析化学
分析化学では、この化合物は、さまざまな分析方法で標準物質または試薬として使用できます。 融点や分子量などの明確に定義された特性により、機器の校正や分光法研究の参照物質として適しています .
環境科学
環境科学の研究では、4-ブロモ-3-メチル-2-ニトロアニリンなどのニトロアニリン化合物を、汚染物質の触媒的還元に使用することを検討してきました。 それらは、毒性が低い生成物に変換できるため、環境汚染と毒性を軽減できます .
バイオテクノロジー研究
4-ブロモ-3-メチル-2-ニトロアニリンのバイオテクノロジーにおける特定の用途は直接報告されていませんが、関連する化合物は、分子生物学におけるプローブやマーカーなど、バイオテクノロジーアプリケーションで役割を果たす分子の合成に頻繁に使用されます .
ナノテクノロジー
ナノテクノロジーにおける直接の用途は明示的に言及されていませんが、この化合物の誘導体は、反応性の官能基のために、ナノ材料の合成やナノスケールデバイスの構成要素として使用できる可能性があります .
Safety and Hazards
“4-Bromo-3-methyl-2-nitroaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
特性
IUPAC Name |
4-bromo-3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFARMFHNYJRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634700 | |
| Record name | 4-Bromo-3-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854624-54-7 | |
| Record name | 4-Bromo-3-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


